molecular formula C23H22N2O6S B1210596 Carfecillin CAS No. 27025-49-6

Carfecillin

Cat. No. B1210596
CAS RN: 27025-49-6
M. Wt: 454.5 g/mol
InChI Key: NZDASSHFKWDBBU-KVMCETHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carfecillin is a penicillin. It derives from a carbenicillin. It is a conjugate acid of a carfecillin(1-).
Carbenicillin Phenyl is the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
The phenyl ester of CARBENICILLIN that, upon oral administration, is broken down in the intestinal mucosa to the active antibacterial. It is used for urinary tract infections.

Scientific Research Applications

Antibacterial Activity

Carfecillin, an alpha-phenyl ester of carbenicillin, demonstrates its antibacterial activity through hydrolysis in the presence of serum or body tissues, liberating carbenicillin. This process is slower in aqueous solutions. The antibacterial spectrum of carfecillin is generally similar to that of carbenicillin, especially against gram-negative bacilli and gram-positive cocci, due to extensive hydrolysis. Carfecillin is particularly effective when orally administered in mice, producing significant blood concentrations of carbenicillin and effectively treating various experimental mouse infections (Basker, Comber, Sutherland, & Valler, 1977).

Effectiveness in Mouse Infections

Carfecillin has shown notable efficacy in treating various intraperitoneal infections in mice, including those caused by certain ampicillin-resistant bacteria. Its effectiveness extends to the treatment of experimental pyelonephritis and renal infections caused by pathogens such as Pseudomonas aeruginosa and Escherichia coli (Comber & Valler, 1976).

Pharmacological Properties

The pharmacological profile of carfecillin is characterized by its enhanced oral absorption due to the phenyl ester substitution. This modification allows for the liberation of free carbenicillin into the circulation following hydrolysis in the intestinal mucosa. The commercial tablet form of carfecillin has been observed to achieve higher and quicker peak serum levels compared to earlier formulations (Wilkinson, Reeves, & Wise, 1976).

Treatment of Urinary Infections

Carfecillin has been particularly effective in treating urinary infections caused by organisms previously only susceptible to intramuscular therapy. Notably, it has been used to control febrile episodes in patients with chronic urinary infections, allowing them to avoid hospitalization and maintain quality of life (Ridley, 1974).

properties

CAS RN

27025-49-6

Product Name

Carfecillin

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1

InChI Key

NZDASSHFKWDBBU-KVMCETHSSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

Other CAS RN

27025-49-6

Related CAS

21649-57-0 (hydrochloride salt)

synonyms

BRL 3475
BRL-3475
BRL3475
Carbenicillin Phenyl Sodium
Carfecillin
Carfecillin Sodium Salt
Carphecillin
Salt, Carfecillin Sodium
Sodium Salt, Carfecillin
Uticillin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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